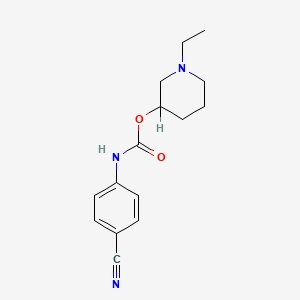
p-Cyanocarbanilic acid, N-ethyl-3-piperidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cyanocarbanilic acid, N-ethyl-3-piperidinyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Cyanocarbanilic acid, N-ethyl-3-piperidinyl ester typically involves the esterification of p-Cyanocarbanilic acid with N-ethyl-3-piperidinol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
p-Cyanocarbanilic acid, N-ethyl-3-piperidinyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
- p-Cyanocarbanilic acid and N-ethyl-3-piperidinol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Cyanocarbanilic acid, N-ethyl-3-piperidinyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of p-Cyanocarbanilic acid, N-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that interact with biological targets. The piperidine moiety may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- p-Cyanocarbanilic acid, N-methyl-3-piperidinyl ester
- p-Cyanocarbanilic acid, N-propyl-3-piperidinyl ester
- p-Cyanocarbanilic acid, N-butyl-3-piperidinyl ester
Uniqueness
p-Cyanocarbanilic acid, N-ethyl-3-piperidinyl ester is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Its N-ethyl group may influence its solubility, reactivity, and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
33592-97-1 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) N-(4-cyanophenyl)carbamate |
InChI |
InChI=1S/C15H19N3O2/c1-2-18-9-3-4-14(11-18)20-15(19)17-13-7-5-12(10-16)6-8-13/h5-8,14H,2-4,9,11H2,1H3,(H,17,19) |
InChI Key |
IGPQBGUKWXQYCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















